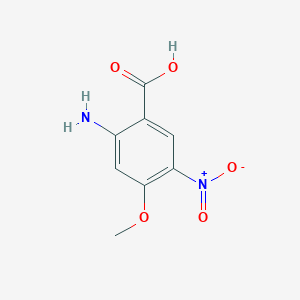

2-Amino-4-methoxy-5-nitro-benzoic acid

Description

Significance of Aromatic Carboxylic Acids in Modern Chemical Research

Aromatic carboxylic acids, with benzoic acid as the simplest example, are a pivotal class of organic compounds in modern chemical research. numberanalytics.comnumberanalytics.com Their importance stems from the carboxyl group (-COOH) attached to an aromatic ring, which serves as a versatile handle for a multitude of chemical transformations. numberanalytics.comnumberanalytics.com These compounds are crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, polymers, and food additives. numberanalytics.comresearchgate.netlongdom.org For instance, acetylsalicylic acid (aspirin) is a well-known medicinal derivative of a carboxylic acid. longdom.org

The reactivity of the carboxyl group allows for its conversion into esters, amides, acid chlorides, and anhydrides, thereby providing access to a large family of related compounds. wikipedia.org Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, and the carboxyl group, being meta-directing and deactivating, influences the position of incoming substituents. numberanalytics.comwikipedia.org The inherent acidity of the carboxyl group is also a key feature, modulated by the presence of other substituents on the ring. researchgate.net This tunable reactivity makes aromatic carboxylic acids indispensable building blocks in the modular synthesis of complex organic molecules and natural products. numberanalytics.comresearchgate.net Their role extends to the development of novel materials, such as metal-organic frameworks (MOFs) and high-strength polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). aip.org

Overview of Nitro-, Amino-, and Methoxy-Substituted Aromatic Compounds

The properties of an aromatic compound are significantly modified by the nature of its substituents. The interplay of nitro, amino, and methoxy (B1213986) groups on an aromatic ring creates a rich chemical landscape for synthetic exploration.

Nitro-Substituted Aromatic Compounds: The nitro group (-NO2) is a strong electron-withdrawing group, primarily through a resonance effect. researchgate.net This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. libretexts.orglibretexts.org Conversely, the strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution. numberanalytics.com Aromatic nitro compounds are valuable intermediates in synthesis, largely because the nitro group can be readily reduced to an amino group, providing a gateway to a different class of compounds. numberanalytics.comkhanacademy.org They are used in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. numberanalytics.com

Amino-Substituted Aromatic Compounds: The amino group (-NH2) is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. numberanalytics.com This is due to the ability of the nitrogen's lone pair of electrons to donate electron density to the aromatic ring through resonance. numberanalytics.com Aromatic amines are fundamental building blocks in the synthesis of a vast array of materials, including dyes (like azo dyes), polymers, and pharmaceuticals such as antibiotics and antihistamines. numberanalytics.comnumberanalytics.comiloencyclopaedia.org They are generally basic, although less so than their aliphatic counterparts, due to the delocalization of the lone pair into the ring. numberanalytics.com

Methoxy-Substituted Aromatic Compounds: The methoxy group (-OCH3) is also a strong activating, ortho-, para-directing group due to the resonance donation of electron density from the oxygen's lone pair to the aromatic ring. vaia.com This activating effect is significant in electrophilic aromatic substitution. libretexts.org The methoxy group is a common feature in many natural products and has been incorporated into synthetic pharmaceuticals to modulate ligand-target binding, physicochemical properties, and metabolic profiles. researchgate.net Its presence can influence a molecule's polarity and solubility. researchgate.net

Rationale for Focused Investigation on 2-Amino-4-methoxy-5-nitro-benzoic acid within Synthetic Chemistry

The specific arrangement of an amino, a methoxy, a nitro, and a carboxylic acid group on a single benzene (B151609) ring, as seen in this compound, makes it a molecule of significant interest in synthetic chemistry. This compound is a highly functionalized building block, where the electronic properties of the substituents are in a unique interplay.

The rationale for its investigation is multifaceted:

Orthogonal Reactivity: The presence of four different functional groups offers the potential for selective, stepwise chemical transformations. For instance, the amino group can be diazotized, the carboxylic acid can be esterified or converted to an amide, and the nitro group can be reduced. The positions of these groups relative to one another dictate the regioselectivity of these reactions.

Complex Scaffolding: This molecule serves as a pre-functionalized scaffold for the synthesis of more complex molecules, particularly heterocyclic compounds and polyfunctional aromatic systems. The inherent functionality reduces the number of synthetic steps required to reach a complex target.

Below is a table detailing the computed properties for isomers of the target molecule, which provide an approximation of its characteristics. Note that a dedicated entry for this compound is not available in the searched public databases, so data for its isomers, 2-amino-5-methoxy-4-nitrobenzoic acid and 4-amino-2-methoxy-5-nitrobenzoic acid, are presented.

Chemical Data for Isomers of this compound

| Property | 2-amino-5-methoxy-4-nitrobenzoic acid nih.gov | 4-amino-2-methoxy-5-nitrobenzoic acid nih.gov |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₅ | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol | 212.16 g/mol |

| IUPAC Name | 2-amino-5-methoxy-4-nitrobenzoic acid | 4-amino-2-methoxy-5-nitrobenzoic acid |

| CAS Number | 196194-99-7 | 59338-90-8 |

| XLogP3 | 1.6 | 1.6 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 6 | 6 |

| Rotatable Bond Count | 3 | 3 |

| Exact Mass | 212.04332136 Da | 212.04332136 Da |

| Monoisotopic Mass | 212.04332136 Da | 212.04332136 Da |

| Topological Polar Surface Area | 118 Ų | 118 Ų |

| Heavy Atom Count | 15 | 15 |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWIACVYFLFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Amino 4 Methoxy 5 Nitro Benzoic Acid

Retrosynthetic Analysis of 2-Amino-4-methoxy-5-nitro-benzoic acid

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The analysis for this compound involves a series of disconnections based on reliable and well-established chemical reactions.

The primary disconnection targets the final functional group introduced, which is typically the most sensitive or directing group. In this case, the nitro group at position 5 is a logical starting point for disconnection via a Functional Group Interconversion (FGI), specifically an electrophilic aromatic nitration. This leads to the precursor 2-Amino-4-methoxybenzoic acid .

The synthesis of 2-Amino-4-methoxybenzoic acid can be envisioned from 4-methoxy-2-nitrobenzoic acid through the reduction of the nitro group. This is a common and high-yielding transformation.

Further deconstruction of 4-methoxy-2-nitrobenzoic acid can be approached by considering the introduction of the carboxylic acid group. A common method is the oxidation of a methyl group. This leads back to 4-methoxy-2-nitrotoluene as a key intermediate.

Finally, 4-methoxy-2-nitrotoluene can be derived from the nitration of 4-methoxytoluene . The directing effects of the activating methoxy (B1213986) and methyl groups guide the regioselectivity of this nitration step. This retrosynthetic pathway provides a logical and feasible route for the synthesis of the target compound.

Precursor Synthesis and Functional Group Interconversions

Based on the retrosynthetic analysis, the forward synthesis requires careful execution of several key reaction types: nitration, introduction of the methoxy group (or starting with a methoxylated precursor), and selective reduction of a nitro group.

Nitration Strategies for Benzoic Acid and its Derivatives

Nitration is a fundamental electrophilic aromatic substitution reaction. For benzoic acid and its derivatives, the carboxylic acid group is a deactivating, meta-directing group. youtube.com Conversely, activating groups like methoxy (-OCH₃) and amino (-NH₂) are ortho, para-directing. The regiochemical outcome of nitration depends on the interplay of these directing effects.

In a potential synthesis starting from a substituted benzoic acid, such as 4-methoxybenzoic acid, nitration must be carefully controlled. The strong activating effect of the methoxy group typically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is occupied by the carboxylic acid, nitration would be directed to the ortho position (C3). nist.gov Standard nitrating conditions involve a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion in situ. acs.orgtruman.edu The reaction temperature must be carefully controlled, as higher temperatures can lead to the formation of dinitrated or undesired side products. truman.edu

| Reaction | Reagents and Conditions | Directing Effects | Typical Product |

| Nitration of Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄, Cold | -COOH is a meta-director | 3-Nitrobenzoic acid youtube.comtruman.edu |

| Nitration of 4-Methoxybenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | -OCH₃ is ortho, para-directing; -COOH is meta-directing | 4-Methoxy-3-nitrobenzoic acid nist.gov |

Introduction of Methoxy Group via Nucleophilic Aromatic Substitution

The introduction of a methoxy group onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr), particularly if the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org An SNAr reaction requires a good leaving group (such as a halide) and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

For instance, a precursor like 4-fluoro-2-nitrobenzoic acid could be reacted with sodium methoxide (B1231860). The fluorine atom serves as the leaving group, and the ortho-nitro group activates the ring for nucleophilic attack by the methoxide ion. nih.gov

| Substrate | Nucleophile | Conditions | Significance |

| Aryl halide with ortho/para EWG | Sodium Methoxide (NaOCH₃) | Polar aprotic solvent (e.g., DMF, DMSO) | Efficiently introduces a methoxy group on an activated aromatic ring. nih.gov |

| 2,4-Dinitrochlorobenzene | Methoxide | Basic solution | Classic example of SNAr where the nitro groups activate the ring for substitution. wikipedia.org |

Reduction of Nitro Functional Group to Amino Moiety

The reduction of an aromatic nitro group to an amine is a crucial step in many synthetic sequences. jsynthchem.comorganic-chemistry.org This transformation can be accomplished using various methods, with the choice often depending on the presence of other reducible functional groups in the molecule. For a substrate containing a carboxylic acid, chemoselectivity is key.

Catalytic hydrogenation is a widely used, clean, and efficient method for nitro group reduction. google.comacs.org It involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgwikipedia.org The reaction is typically carried out in a solvent like ethanol, ethyl acetate, or tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere (from balloon pressure to higher pressures). google.com This method is generally highly selective for the nitro group, leaving other functional groups like carboxylic acids and methoxy groups intact. researchgate.net

| Catalyst | Hydrogen Source | Typical Conditions | Advantages |

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature, atmospheric or higher pressure | High activity and selectivity, widely used. |

| Raney Nickel | H₂ gas | Room or elevated temperature and pressure | Cost-effective, powerful reducing agent. wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Room temperature, various solvents | Effective for a wide range of nitro compounds. google.com |

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specialized equipment for handling hydrogen gas is unavailable.

Iron-mediated reduction is a classic and robust method. It involves using iron powder in an acidic medium, such as acetic acid or aqueous ammonium (B1175870) chloride. nm.govelsevierpure.comtandfonline.com This method is known for its excellent chemoselectivity, tolerating many other functional groups. tandfonline.com The reaction proceeds via electron transfer from the zero-valent iron to the nitro group. nm.gov

Other metals like tin (in the form of stannous chloride, SnCl₂) or zinc can also be employed, often in acidic solutions. wikipedia.orgtandfonline.com Hydrazine in the presence of a catalyst can also be used for selective reductions. niscpr.res.in Metal hydrides like lithium aluminum hydride are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to other products like azo compounds. wikipedia.org However, sodium borohydride (B1222165) in the presence of a transition metal catalyst has been shown to be effective. jsynthchem.com

| Reagent | Conditions | Selectivity |

| Iron (Fe) powder | Acetic acid or NH₄Cl, reflux | High chemoselectivity, tolerates esters, ketones, and halides. tandfonline.com |

| Stannous Chloride (SnCl₂) | Concentrated HCl | Effective but produces tin-containing waste. tandfonline.com |

| Zinc (Zn) / Hydrazine Glyoxylate | Room Temperature | Rapid and selective reduction in the presence of other reducible groups. niscpr.res.in |

Carboxylic Acid Formation and Modification

One common method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a methyl group. However, in the context of the target molecule, a more likely strategy involves the hydrolysis of a precursor, such as a nitrile or an ester. For instance, a synthetic route could be designed to produce 2-amino-4-methoxy-5-nitrobenzonitrile, which can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. The preparation of 2-amino-5-nitrobenzonitrile (B98050) from 5-nitroanthranilic acid amide using a dehydrating agent like phosphorus oxychloride is a known transformation that could be adapted. google.com

Alternatively, the carboxylic acid functionality can be present in the starting material and carried through the synthetic sequence. For example, starting with a pre-existing benzoic acid derivative, such as 2-amino-4-methoxybenzoic acid, allows for subsequent functionalization of the aromatic ring. nih.gov In such cases, the carboxylic acid group may require protection, for instance, by conversion to an ester (e.g., methyl or ethyl ester), to prevent undesired side reactions during subsequent synthetic steps, particularly during nitration. The ester can then be hydrolyzed in the final step to regenerate the carboxylic acid. The saponification of methyl m-nitrobenzoate to m-nitrobenzoic acid using sodium hydroxide (B78521) is a well-established procedure that illustrates this deprotection step. orgsyn.org

Multi-step Synthetic Sequences

The synthesis of a highly substituted benzene (B151609) derivative like this compound inherently involves a multi-step sequence. The choice of the synthetic pathway, whether linear or convergent, and the order of functional group introduction are crucial for an efficient synthesis.

Exploration of Linear and Convergent Synthetic Pathways

A linear synthetic pathway would involve the sequential modification of a single starting material through a series of reactions until the final product is obtained. For example, one could envision a linear sequence starting from a simple substituted benzene, such as o-nitroanisole.

A potential linear synthesis could be:

Chloromethylation of o-nitroanisole to introduce a chloromethyl group.

Oxidation of the chloromethyl group to a carboxylic acid, yielding 4-methoxy-3-nitrobenzoic acid. google.com

Amination of the ring, which would likely require specific conditions to achieve the desired regiochemistry, followed by potential protecting group manipulations.

Nitration at the 5-position.

Sequential Functionalization of the Aromatic Ring

The order in which the amino, methoxy, and nitro groups are introduced onto the benzoic acid backbone is critical due to their directing effects in electrophilic aromatic substitution reactions. The amino (-NH2) and methoxy (-OCH3) groups are ortho-, para-directing and activating, while the nitro (-NO2) and carboxylic acid (-COOH) groups are meta-directing and deactivating.

A plausible synthetic route would start with a precursor that allows for the controlled introduction of the remaining substituents. For instance, starting with 2-amino-4-methoxybenzoic acid nih.gov would be a logical choice. The amino and methoxy groups would strongly activate the ring towards electrophilic substitution. The primary challenge would be to achieve selective nitration at the 5-position, which is para to the amino group and ortho to the methoxy group. The amino group is a more powerful activating group than the methoxy group, and its directing effect would likely dominate. To control the position of nitration and to prevent oxidation of the amino group, it is often necessary to protect the amino group, for example, by acetylation to form an acetamido group (-NHCOCH3). The acetamido group is still ortho-, para-directing but is less activating than the amino group.

A proposed sequential functionalization is as follows:

Protection of the amino group of 2-amino-4-methoxybenzoic acid as an acetamide.

Nitration of the resulting N-acetyl-2-amino-4-methoxybenzoic acid. The acetamido and methoxy groups would direct the incoming nitro group to the 5-position.

Deprotection of the acetamido group via hydrolysis to yield the final product, this compound.

This sequential approach is commonly used in the synthesis of substituted anilines and related compounds. google.com

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and pressure is essential for maximizing the yield and purity of the desired product.

Solvent Selection and System Optimization

The choice of solvent is critical for several reasons, including the solubility of reactants, the stability of intermediates, and the reaction rate. For nitration reactions, concentrated sulfuric acid is often used as both a solvent and a catalyst, as it protonates nitric acid to form the highly electrophilic nitronium ion (NO2+). truman.edu In the synthesis of related nitrobenzoic acids, the reaction is often performed at low temperatures to control the exothermicity and prevent side reactions. truman.edu

For reactions involving the hydrolysis of esters or amides, aqueous solutions of acids or bases are typically employed. The choice between acidic or basic hydrolysis depends on the stability of the other functional groups in the molecule. For instance, in the final deprotection of an acetamido group, acidic or basic hydrolysis can be used.

In multi-step syntheses, the use of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can significantly improve efficiency. This approach often requires careful selection of solvents and reagents that are compatible with all the reaction steps.

The following table summarizes the potential solvents for different reaction types in the synthesis of this compound, based on analogous reactions.

| Reaction Step | Potential Solvents | Rationale |

| Nitration | Concentrated Sulfuric Acid | Promotes formation of the nitronium ion and dissolves the substrate. truman.edu |

| Acetylation of Amine | Acetic Anhydride, Glacial Acetic Acid | Acts as both reagent and solvent. |

| Esterification | Methanol, Ethanol (with acid catalyst) | Serves as both reactant and solvent. |

| Saponification of Ester | Water, Ethanol/Water mixtures | Dissolves the ester and the base (e.g., NaOH, KOH). chemicalbook.com |

| Amide Hydrolysis | Aqueous Acid (e.g., HCl), Aqueous Base (e.g., NaOH) | Provides the necessary acidic or basic environment for hydrolysis. |

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Temperature is a crucial parameter that affects both the rate and the selectivity of chemical reactions. Nitration reactions are typically exothermic and require careful temperature control to prevent the formation of polysubstituted byproducts and to ensure safety. For the nitration of benzoic acid derivatives, temperatures are often kept low, for instance, between 0 and 10 °C, to favor the formation of the desired mononitro product. google.comtruman.edu

The hydrolysis of esters and amides is often accelerated by heating. For example, the saponification of methyl m-nitrobenzoate is carried out by heating the mixture to boiling. orgsyn.org Similarly, the synthesis of 2-amino-5-nitrophenol (B90527) from o-aminophenol involves steps at elevated temperatures (105-115 °C).

Pressure is generally not a critical parameter for the types of reactions discussed, as they are typically carried out in the liquid phase at atmospheric pressure. However, for hydrogenations, such as the reduction of a nitro group to an amino group (a reaction that could be used in an alternative synthetic route), pressure plays a significant role. For example, the hydrogenation of 4,5-dimethoxy-2-nitro-benzoate is carried out under a hydrogen pressure of 3.5 bar. chemicalbook.com

The table below outlines the typical temperature and pressure conditions for key reaction steps.

| Reaction Step | Typical Temperature Range | Typical Pressure | Impact on Reaction |

| Nitration | 0 - 10 °C | Atmospheric | Low temperature controls the reaction rate and improves selectivity. google.comtruman.edu |

| Saponification | Reflux | Atmospheric | Higher temperature increases the reaction rate. orgsyn.org |

| Hydrogenation (if applicable) | 25 - 50 °C | 1 - 5 bar | Pressure of hydrogen gas is critical for the reaction to proceed. chemicalbook.com |

Catalyst Selection and Loading for Enhanced Efficiency

The efficiency of the synthesis of this compound is highly dependent on the choice of catalysts, particularly for the key nitration and nitro group reduction steps.

Traditionally, the nitration of aromatic compounds is carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this system, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. galchimia.comchembk.comrug.nl The loading of sulfuric acid is substantial, often used as the solvent, to ensure the complete generation of the nitronium ion. For the synthesis of related nitroaromatic compounds, the molar ratio of the nitrating agent to the substrate is a critical parameter that is carefully optimized to maximize yield and minimize the formation of by-products. google.com

In the context of reducing a nitro group to form the final amino group, palladium on carbon (Pd/C) is a widely used and efficient heterogeneous catalyst. nih.gov Typically, a catalyst loading of 5-10% Pd on carbon is employed. For instance, in the synthesis of a related compound, 2-amino-5-methoxybenzoic acid, a 10% Pd/C catalyst was used for the hydrogenation of the corresponding nitro derivative, achieving a high yield of 98%. nih.gov Similarly, the synthesis of 2-Amino-4,5-dimethoxybenzoic acid from its nitro precursor is effectively catalyzed by 10% Pd/C. chemicalbook.com

Modern approaches have focused on solid acid catalysts to replace liquid sulfuric acid in nitration, aiming to improve catalyst recovery and reduce corrosive waste. rsc.orgresearchgate.net Zeolites, such as H-beta, ZSM-5, and mordenite, have shown promise in the nitration of aromatic compounds. rsc.orgias.ac.in The catalytic activity and, crucially, the regioselectivity, are influenced by the catalyst's properties, such as the Si/Al ratio, which affects the density of acid sites. rsc.orgias.ac.in For example, zeolite H-beta has demonstrated high activity and selectivity for the para-isomer in the nitration of toluene. researchgate.net Other solid acid catalysts, including silica-supported molybdenum oxide modified with phosphoric acid (P/Mo/SiO₂), have also been found to be effective. researchgate.net While specific loading data for the synthesis of this compound is not widely published, the principle of using these recyclable solid catalysts represents a significant step towards more efficient and environmentally friendly processes.

The following table summarizes catalyst selection for key transformations relevant to the synthesis of this compound.

Regioselectivity and Chemoselectivity Control in Aromatic Substitutions

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the electrophilic aromatic substitution, specifically the nitration step. The starting material, 2-amino-4-methoxybenzoic acid, has three substituents with competing directing effects. The amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing.

Direct nitration of 2-amino-4-methoxybenzoic acid would likely lead to a mixture of products due to the powerful activating nature of the amino group, which can also be oxidized by the strong nitrating conditions. stackexchange.com To achieve the desired 5-nitro isomer, a common and effective strategy is to protect the amino group, thereby modulating its activating and directing influence. The most common protecting group for anilines is the acetyl group (-COCH₃), which converts the amino group into an acetamido group (-NHCOCH₃). This group is still ortho-, para-directing but is less activating than the amino group, which allows for more controlled nitration and prevents oxidation. ulisboa.pt

A plausible synthetic route, therefore, begins with the acetylation of 2-amino-4-methoxybenzoic acid to form 2-acetamido-4-methoxybenzoic acid. The nitration of this protected intermediate is then performed. The directing effects of the substituents on 2-acetamido-4-methoxybenzoic acid are as follows:

-NHCOCH₃ (at C2): Ortho, para-directing.

-OCH₃ (at C4): Ortho, para-directing.

-COOH (at C1): Meta-directing.

The incoming electrophile (NO₂⁺) will be directed to the positions activated by the -NHCOCH₃ and -OCH₃ groups. The position C5 is ortho to the -NHCOCH₃ group and meta to the -OCH₃ and -COOH groups. The position C3 is ortho to both the -NHCOCH₃ and -COOH groups, and ortho to the -OCH₃ group. The position C6 is para to the -COOH group and ortho to the -NHCOCH₃ group. The steric hindrance and the combined electronic effects will favor nitration at the C5 position. A patent for a related compound demonstrates that nitration of an N-acetylated precursor is a viable method for controlling the regioselectivity. google.com

Following the regioselective nitration, the acetyl protecting group is removed by hydrolysis (acidic or basic) to yield the final product, this compound.

The following table outlines the directing effects of the functional groups, which are key to controlling regioselectivity.

Novel Synthetic Approaches and Green Chemistry Considerations

Recent advances in chemical synthesis have focused on developing more environmentally benign and efficient methods, which are applicable to the synthesis of complex molecules like this compound. These approaches aim to reduce waste, avoid hazardous reagents, and improve safety and scalability. nih.govmdpi.comresearchgate.net

One of the most significant green chemistry considerations is the replacement of traditional nitrating agents (HNO₃/H₂SO₄) with less corrosive and more recyclable alternatives. Solid acid catalysts, such as zeolites and sulfated metal oxides, offer a promising solution. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and potentially regenerated and reused, which aligns with the principles of green chemistry. researchgate.netgoogle.com Research has also explored catalyst-free nitration reactions in aqueous media, which, if applicable, would represent a major step forward in environmentally friendly synthesis. researchgate.netulisboa.ptnih.gov

Flow chemistry, particularly using microreactors, is another novel approach that offers significant advantages for hazardous reactions like nitration. beilstein-journals.orgresearchgate.netnih.gov The high surface-area-to-volume ratio in microreactors allows for superior temperature control, preventing thermal runaways and the formation of dangerous by-products. This enhanced safety profile makes flow chemistry particularly suitable for industrial-scale production. researchgate.netnih.gov Furthermore, continuous flow processes can lead to higher yields and purity with shorter reaction times compared to traditional batch processes. beilstein-journals.org The synthesis of a key building block for the pharmaceutical osimertinib, 4-fluoro-2-methoxy-5-nitroaniline, has been successfully demonstrated using a scalable telescoped continuous flow procedure for acetylation and nitration. researchgate.net

The reduction of the nitro group also presents opportunities for green innovation. While catalytic hydrogenation with Pd/C is efficient, concerns about the use of flammable hydrogen gas and precious metal catalysts persist. Alternative metal-free reduction methods, such as the use of trichlorosilane, have been successfully adapted to continuous-flow conditions, offering a safer and potentially more economical route to primary amines from nitro compounds. rsc.org

The following table summarizes some of the novel and green approaches relevant to the synthesis of this compound.

Table of Compounds

No Specific Research Data Available for this compound

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational and theoretical studies available for the chemical compound This compound that align with the detailed outline requested.

Extensive database and journal searches were conducted to locate research pertaining to the quantum chemical calculations (DFT), molecular dynamics simulations, and molecular electrostatic potential (MEP) mapping for this specific molecule. These searches aimed to find data on:

Geometry optimization and conformational analysis

Electronic structure analysis, including HOMO-LUMO energy gaps and charge distribution

Vibrational frequency calculations and their comparison with experimental spectra

Prediction of reactivity sites and electrophilic/nucleophilic characteristics

Molecular dynamics simulations for conformational sampling

Molecular electrostatic potential mapping

The search results did not yield any dedicated studies or datasets for "this compound" covering these specific computational topics. While general information on isomers or related aminobenzoic acid derivatives exists, no detailed theoretical analyses for the requested compound could be retrieved from the available scientific literature. Therefore, it is not possible to generate the article with the specified content and structure.

Computational and Theoretical Studies on 2 Amino 4 Methoxy 5 Nitro Benzoic Acid

Docking Studies for Conceptual Interaction Models

In the absence of specific docking studies for 2-amino-4-methoxy-5-nitro-benzoic acid in a material science context, a conceptual framework can be proposed. Molecular docking simulations could be employed to investigate the interaction of this molecule with theoretical binding sites on various material surfaces.

For instance, the functional groups of this compound—the amino (-NH2), methoxy (B1213986) (-OCH3), nitro (-NO2), and carboxylic acid (-COOH) groups—could form various non-covalent interactions. These interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, could be modeled to predict the molecule's binding affinity and orientation on surfaces like graphene, metal oxides, or self-assembled monolayers. Such studies would be valuable for designing novel functional materials where the controlled deposition and orientation of organic molecules are crucial.

A hypothetical docking study could involve the parameters outlined in the table below:

| Parameter | Description |

| Target Receptor | A defined theoretical binding pocket on a material surface (e.g., a specific crystal facet of a metal oxide). |

| Ligand | This compound, with its 3D structure optimized using quantum chemical methods. |

| Docking Software | AutoDock, GOLD, or similar programs could be used to predict the binding poses and calculate the binding energy. |

| Scoring Function | A function to rank the different binding poses based on the predicted interaction energy, providing a quantitative measure of binding affinity. |

| Analysis of Interactions | Detailed examination of the types of interactions (hydrogen bonds, etc.) between the ligand and the theoretical surface. |

These conceptual studies would provide valuable insights into how this compound might be utilized in the development of new materials with tailored surface properties.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with enhanced properties. By systematically modifying its chemical structure in silico, it is possible to explore a vast chemical space and identify promising candidates for synthesis.

Design of Novel Derivatives:

Density Functional Theory (DFT) and other quantum chemical methods could be used to calculate the electronic and structural properties of hypothetical derivatives. For example, substituting the nitro group with other electron-withdrawing or electron-donating groups could modulate the molecule's electronic properties, which is relevant for applications in organic electronics. Similarly, modifying the methoxy or amino groups could alter the molecule's solubility and intermolecular interactions.

A computational screening workflow for designing new derivatives might involve:

| Step | Computational Method | Objective |

| 1. Virtual Library Generation | Combinatorial in silico synthesis tools. | Create a large set of virtual derivatives by modifying the parent structure. |

| 2. Property Prediction | Quantitative Structure-Property Relationship (QSPR) models or direct quantum chemical calculations. | Predict key properties such as electronic band gap, dipole moment, and solubility for each derivative. |

| 3. Filtering and Ranking | Multi-criteria decision analysis. | Select the most promising candidates based on a set of desired properties. |

Computational Study of Reaction Pathways:

Transition state theory and quantum chemical calculations can be employed to elucidate the mechanisms of reactions involving this compound. For instance, the synthesis of this compound likely involves the nitration of a precursor. Computational modeling could identify the most favorable reaction pathway, predict the activation energies, and explain the observed regioselectivity.

Furthermore, computational studies could explore the reactivity of the various functional groups. For example, the reduction of the nitro group to an amino group is a common transformation. Modeling this reaction could help in optimizing reaction conditions to achieve high yields and selectivity. A patent for the synthesis of a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights a two-step method that could be conceptually analyzed and optimized using computational approaches. google.com

Derivatization Strategies and Functional Group Transformations

Modification of the Carboxylic Acid Group

The carboxylic acid functionality is a key site for derivatization, allowing for the formation of esters, amides, and other related compounds.

The carboxylic acid group of 2-Amino-4-methoxy-5-nitro-benzoic acid can be readily converted to its corresponding esters through various esterification methods. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

A study on the structurally similar 4-amino-3-nitrobenzoic acid demonstrated its successful conversion to the methyl ester derivative. bond.edu.au In this process, the starting material was heated at reflux with methanol and a catalytic amount of sulfuric acid. bond.edu.au The reaction progress can be monitored by techniques like thin-layer chromatography to determine the optimal reaction time for achieving a reasonable yield. bond.edu.au This method is directly applicable to this compound for the synthesis of its corresponding methyl, ethyl, or other alkyl esters.

The resulting ester derivatives are often used as intermediates in further synthetic steps. For instance, the esterification of the carboxylic acid can serve as a protecting group strategy to prevent its interference in reactions targeting other functional groups on the molecule.

| Starting Material | Ester Derivative | Reaction Type |

|---|---|---|

| 4-amino-3-nitrobenzoic acid | 4-amino-3-nitrobenzoic acid methyl ester | Fischer Esterification |

| 2-Amino-4,5-bis-(2-methoxy-ethoxy)-benzoic acid | 2-Amino-4,5-bis-(2-methoxy-ethoxy)-benzoic acid 2-methoxy-ethyl ester | - |

The carboxylic acid group can also be transformed into an amide functionality. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. The direct reaction of the carboxylic acid with an amine at high temperatures to form an anilide is also a feasible, though less common, method for aromatic acids. wikipedia.org

The synthesis of amides from related compounds has been documented. For example, 2-Amino-4-methoxybenzamide has been synthesized from 4-methoxy-2-nitro-benzamide via hydrogenation. This indicates that the corresponding nitro-amide is a stable precursor.

Furthermore, the amide group itself can undergo further transformations. For instance, 5-nitroanthranilic acid amide can be dehydrated to form 2-amino-5-nitrobenzonitrile (B98050). google.com This nitrile can then be reacted with hydrogen sulfide in the presence of an amine catalyst to produce 2-amino-5-nitrothiobenzamide, showcasing a pathway to thioamide derivatives. google.com

| Precursor | Product | Key Transformation |

|---|---|---|

| 4-methoxy-2-nitro-benzamide | 2-Amino-4-methoxybenzamide | Nitro group reduction |

| 5-nitroanthranilic acid amide | 2-amino-5-nitrobenzonitrile | Dehydration of amide |

| 2-amino-5-nitrobenzonitrile | 2-amino-5-nitrothiobenzamide | Reaction with hydrogen sulfide |

Decarboxylation, the removal of the carboxylic acid group, is a potential transformation for this compound, particularly in conjunction with reactions involving the adjacent amino group. A notable example of such a pathway is the formation of benzyne from anthranilic acid (2-aminobenzoic acid). chemtube3d.com

This reaction proceeds through the diazotization of the amino group to form a diazonium salt. This intermediate is unstable and can lose nitrogen gas (N₂) and carbon dioxide (CO₂) to generate the highly reactive benzyne intermediate. chemtube3d.com This benzyne can then be trapped by a suitable diene in a Diels-Alder reaction. chemtube3d.com Given that this compound is a substituted anthranilic acid, it is expected to undergo a similar diazotization-decarboxylation to yield a substituted benzyne intermediate.

Transformations of the Amino Group

The amino group is a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, and diazotization reactions.

The amino group of this compound can be readily acylated by reacting it with acyl chlorides or acid anhydrides. wikipedia.org This reaction is often employed as a means of protecting the amino group during subsequent reactions. For instance, in the synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, the amino group of 2-methoxy-4-aminobenzoic acid methyl ester is first protected by acylation with acetic anhydride. patsnap.com

Sulfonylation of the aromatic ring can be achieved after the protection of the amino group. In a patented process, 2-methoxy-4-acetaminomethyl benzoate (the acylated form of a related compound) is reacted with chlorosulfonic acid. google.com This reaction introduces a sulfonyl chloride group onto the benzene (B151609) ring, which can then be further modified. google.com This demonstrates a common strategy where the reactivity of the amino group is temporarily masked to allow for selective transformations at other positions of the molecule.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-methoxy-4-aminobenzoic acid methyl ester | Acetic anhydride | 2-methoxy-4-acetamidobenzoic acid methyl ester | Acylation |

| 2-methoxy-4-acetaminomethyl benzoate | Chlorosulfonic acid | 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate | Sulfonylation |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. wikipedia.org This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5°C). wikipedia.orgscialert.net

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most important applications is in azo coupling reactions to form highly colored azo dyes. The diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines (coupling components), to form an azo compound.

The synthesis of a series of monoazo disperse dyes from 2-methoxy-5-nitroaniline, the decarboxylated analogue of the title compound, highlights this reactivity. scialert.net In this study, 2-methoxy-5-nitroaniline was diazotized and then coupled with various aromatic compounds, including 1-hydroxynaphthalene, 2-hydroxynaphthalene, and N-phenylnaphthylamine, to produce a range of yellow to orange dyes. scialert.net The carboxylic acid group is generally inert under azo coupling conditions, suggesting that this compound would behave similarly to form azo dyes with a carboxylic acid functional group. researchgate.net

| Diazo Component | Coupling Component | Resulting Azo Dye Color |

|---|---|---|

| Diazotized 2-methoxy-5-nitroaniline | 1-hydroxynaphthalene | Yellow to Orange |

| Diazotized 2-methoxy-5-nitroaniline | 2-hydroxynaphthalene | Yellow to Orange |

| Diazotized 2-methoxy-5-nitroaniline | N-phenylnaphthylamine | Yellow to Orange |

Reactions Involving the Nitro Group

The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can itself be the site of chemical transformations.

The reduction of the nitro group to a primary amino group is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.comresearchgate.netwikipedia.orgnih.gov This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.orggoogle.comwikipedia.orggoogle.com It is often a clean and efficient method, but the conditions may also reduce other functional groups.

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

Other Reducing Agents: A wide array of other reagents can also effect this transformation, including sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. researchgate.netwikipedia.orgjsynthchem.com

The resulting diamino-methoxy-benzoic acid derivative is a versatile intermediate for the synthesis of various compounds, including dyes and pharmaceuticals.

| Reducing Agent | Product | Key Features | Reference |

| H₂/Pd/C, PtO₂, or Raney Ni | Amino Group | Clean, efficient, potential for other reductions | wikipedia.orggoogle.com |

| Fe, Sn, or Zn in acid | Amino Group | Classic method, often used in industrial scale | masterorganicchemistry.comwikipedia.org |

| Na₂S₂O₄, SnCl₂, NaBH₄/catalyst | Amino Group | Offers chemoselectivity in some cases | researchgate.netwikipedia.orgjsynthchem.com |

Reactions of the Methoxy (B1213986) Group

The methoxy group is generally stable, but it can be cleaved to a hydroxyl group under specific conditions.

The cleavage of the aryl methyl ether bond in the methoxy group to yield the corresponding phenol is a common transformation in the synthesis of natural products and other complex molecules. Several reagents are effective for this demethylation.

Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), can be used to cleave the ether bond, often at elevated temperatures. masterorganicchemistry.comsci-hub.se The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an S_N2 reaction.

Lewis acids are also powerful reagents for ether cleavage. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the demethylation of aryl methyl ethers. researchgate.net The reaction typically proceeds at low temperatures and is often high-yielding. Other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed.

| Reagent | Product | Conditions | Reference |

| Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | Phenol | Elevated temperatures | masterorganicchemistry.comsci-hub.se |

| Boron Tribromide (BBr₃) | Phenol | Low temperatures | researchgate.net |

| Aluminum Chloride (AlCl₃) | Phenol | Varies | google.com |

Ether Cleavage Reactions

The methoxy group in this compound represents a key site for derivatization through ether cleavage, a reaction that converts the methyl ether to a hydroxyl group. This transformation is significant as it introduces a phenolic hydroxyl group, which can serve as a handle for further functionalization or as a crucial pharmacophore in biologically active molecules.

One of the most effective and widely employed reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.gov The high Lewis acidity of the boron center in BBr₃ facilitates its coordination to the ether oxygen, thereby weakening the carbon-oxygen bond and promoting cleavage. researchgate.net Although specific studies detailing the demethylation of this compound are not prevalent in the literature, the general mechanism and its applicability to substituted aryl methyl ethers are well-established. The reaction typically proceeds under anhydrous conditions in a suitable solvent like dichloromethane.

The presence of other functional groups on the aromatic ring, such as the amino and nitro groups in the target molecule, can influence the course of the demethylation reaction. However, BBr₃ has been shown to be effective for the demethylation of aryl methyl ethers in the presence of a variety of functional groups. researchgate.net For instance, studies on related compounds have demonstrated the successful demethylation of methoxy groups on aromatic rings bearing electron-withdrawing nitro groups. researchgate.net

The general reaction for the demethylation of an aryl methyl ether with BBr₃ can be summarized as follows:

Ar-O-CH₃ + BBr₃ → Ar-O-BBr₂ + CH₃Br Ar-O-BBr₂ + H₂O → Ar-OH + B(OH)₃ + 2HBr

The initial reaction results in the formation of an aryloxy-dibromoborane intermediate and methyl bromide. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired phenol.

| Reagent | General Substrate | Product | Key Features |

|---|---|---|---|

| Boron tribromide (BBr₃) | Aryl methyl ethers | Phenols | Highly effective for demethylation; proceeds under mild conditions. |

| Hydroiodic acid (HI) | Aryl methyl ethers | Phenols and methyl iodide | A classic method, though often requiring harsher conditions than BBr₃. |

| Aluminum chloride (AlCl₃) | Aryl methyl ethers | Phenols | A Lewis acid catalyst that can promote ether cleavage. google.com |

Multi-functional Group Transformations and Cascade Reactions

The unique arrangement of functional groups in this compound makes it an ideal substrate for multi-functional group transformations and cascade reactions, enabling the efficient construction of complex heterocyclic systems. The ortho-disposed amino and carboxylic acid functionalities, in particular, are primed for intramolecular cyclization reactions to form six-membered rings, a common strategy in the synthesis of quinazolines and related heterocycles. organic-chemistry.org

While specific cascade reactions commencing from this compound are not extensively documented, the reactivity of anthranilic acid derivatives in such transformations is a cornerstone of heterocyclic synthesis. These reactions often involve the simultaneous or sequential participation of multiple functional groups, leading to a significant increase in molecular complexity in a single synthetic operation.

For example, the reaction of anthranilic acids with a suitable one-carbon synthon can lead to the formation of quinazolinone derivatives. organic-chemistry.org In the context of this compound, the amino group can react with an appropriate electrophile, followed by cyclization of the resulting intermediate with the carboxylic acid moiety. The nitro group and methoxy group would remain as substituents on the newly formed heterocyclic core, available for further derivatization.

One can envision a hypothetical cascade reaction where this compound is treated with a reagent that activates the carboxylic acid, followed by an intramolecular acylation of the amino group to form a lactam. Subsequent transformations could then be employed to elaborate the heterocyclic scaffold.

The synthesis of quinazolines from 2-aminobenzoic acid derivatives is a well-established field, and various methods have been developed. organic-chemistry.orgnih.gov These often involve the reaction of the anthranilic acid with a nitrogen source, such as an amine or amide, and a carbonyl compound or its equivalent. The initial step is typically the formation of an imine or an aminal, which then undergoes cyclization and dehydration to afford the quinazoline (B50416) ring system. The electron-withdrawing nature of the nitro group in this compound is expected to influence the reactivity of the amino group in such condensation reactions. nih.gov

| Reaction Type | Starting Material Motif | Potential Product | Key Features |

|---|---|---|---|

| Intramolecular Cyclization | ortho-Amino benzoic acid | Benzoxazinone | Can be promoted by dehydrating agents. |

| Condensation with Aldehydes/Ketones | ortho-Amino benzoic acid | Dihydroquinazolinone | A common route to quinazolinone scaffolds. |

| Reaction with Cyanamides | ortho-Amino benzonitriles | 2-Aminoquinazolines | Provides access to amino-substituted quinazolines. mdpi.com |

Role As a Synthetic Building Block and Precursor in Advanced Organic Materials

Applications in the Synthesis of Complex Organic Molecules

The multifunctionality of 2-Amino-4-methoxy-5-nitro-benzoic acid makes it a strategic starting material for a variety of complex organic molecules. The amino and carboxylic acid groups are common handles for cyclization and condensation reactions, while the nitro and methoxy (B1213986) groups modulate the electronic properties and reactivity of the aromatic ring.

Precursor for Quinazoline (B50416) Derivatives and Heterocyclic Scaffolds

The ortho-amino-benzoic acid substructure is a classic precursor for the synthesis of quinazolines and related heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net The general strategy involves the reaction of the 2-aminobenzoic acid derivative with a suitable carbon or nitrogen source to form the pyrimidine (B1678525) ring fused to the initial benzene (B151609) ring.

While direct synthesis from this compound is not extensively documented, numerous examples with closely related analogues demonstrate the viability of this pathway. For instance, 2-aminobenzoic acids are readily converted into quinazolinones. researchgate.net One common approach involves reacting the 2-aminobenzoic acid with reagents like formamide, acyl chlorides, or isocyanates to construct the heterocyclic core. researchgate.net Furthermore, 2-aminobenzonitriles, which can be derived from aminobenzoic acids, are key intermediates in the synthesis of 2-aminoquinazolines and quinazolinone scaffolds through tandem reactions. rsc.orgupb.ro The synthesis of potent anti-inflammatory agents from derivatives of 2-amino benzoic acid further underscores the importance of this class of compounds as starting materials for bioactive heterocycles. nih.gov The presence of the nitro and methoxy groups on the target molecule's ring is expected to influence the reaction conditions and the properties of the resulting quinazoline derivatives.

Intermediate in the Synthesis of Dye Precursors

Ortho-aminocarboxylic acids are important compounds in the synthesis of azo and indigo (B80030) dyes. researchgate.net The functional groups are generally stable under the conditions required for azo coupling reactions. researchgate.net Analogues of this compound find direct application as dye precursors. For example, 4-Amino-2-ethoxy-5-nitro-benzoic acid, an ethoxy analogue, is utilized in manufacturing azo dyes. Another related compound, 2-Methoxy-4-nitroaniline (also known as Fast Red B Base), is a specialized chemical intermediate for producing vibrant red azo dyes used in textile, ink, and pigment applications. youtube.com The synthesis of acid azo dyes often involves the diazotization of an aromatic amine, such as an aminonitrodiphenylamine, followed by coupling with various components to produce a range of colors. upb.rosciencepublishinggroup.com The structure of this compound, containing both an amino group for diazotization and a carboxylic acid auxochrome, makes it a suitable candidate for the development of new dye molecules.

Building Block for Ligands in Coordination Chemistry

The synthesis of ligands for coordination chemistry can be achieved using building blocks like this compound. The multiple functional groups (amino, carboxylate, and even the nitro group) can act as potential coordination sites. Research on a similar molecule, 1,2,4-triamino-5-nitrobenzene, provides insight into how the nitro group affects coordinating ability. academie-sciences.fr It was found that the strongly electron-withdrawing nitro group significantly reduces the electron density on the amino groups in the ortho and para positions, effectively "deactivating" them for coordination. academie-sciences.fr Consequently, the amino group in the meta position is the primary site for binding to a metal center, leading to monodentate coordination. academie-sciences.fr

In the case of this compound, the amino group is para to the nitro group. Based on the findings with the triamino analogue, it is plausible that the coordinating ability of this amino group would be similarly diminished. However, the carboxylic acid group provides a robust site for coordination. Schiff base ligands, formed by condensing an amine with an aldehyde, are another important class of ligands. A Schiff base derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde has been synthesized and used to form complexes with Cu(II) and Zn(II). nih.gov This demonstrates that aminonitro-aromatic compounds are viable precursors for creating multidentate ligands capable of stabilizing various metal ions.

Rational Design of Derivatives for Targeted Chemical Properties

The structure of this compound can be systematically modified to produce derivatives with specific, targeted chemical or biological properties. The functional groups on the aromatic ring serve as points for chemical alteration, allowing for the fine-tuning of characteristics like reactivity, solubility, and biological activity.

For example, in the development of pharmacologically active quinazolines, the substituents on the initial aniline-derived ring play a crucial role. Studies on quinazoline-based antitumor agents have shown that modifying these substituents can significantly impact efficacy. In one such study, it was found that adding electron-withdrawing groups to a related scaffold improved activity, while electron-donating groups were less beneficial. This principle of tuning electronic properties is central to the rational design of new drug candidates.

Similarly, research on derivatives of 2-amino benzoic acid has led to the development of potent anti-inflammatory and analgesic agents. nih.gov By reacting N-benzylidene-5-(phenylazo) anthranilic acids with thioglycolic acid, researchers synthesized 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids, demonstrating a clear strategy of building upon the aminobenzoic acid core to achieve a desired therapeutic effect. nih.gov Another example is the synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid derivatives, which have been evaluated for anti-ulcerative properties, showcasing how the core structure can be leveraged for various therapeutic targets.

Strategies for Incorporating this compound into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. The functional groups on this compound—specifically the carboxylic acid, amino, and nitro groups—are ideal for directing such assemblies through hydrogen bonding.

Hydrogen Bond-Directed Self-Assembly

Hydrogen bonding is a primary driving force for the self-assembly of molecules containing complementary donor and acceptor sites. The carboxylic acid group is a particularly effective functional group for forming robust, predictable hydrogen-bonding patterns.

Crystallographic studies of closely related compounds, such as 2-amino-5-nitrobenzoic acid, provide a clear model for the likely self-assembly behavior. researchgate.net In the crystal structure of this analogue, two key hydrogen-bonding interactions are observed:

An intramolecular hydrogen bond between one hydrogen of the amino group (donor) and an oxygen of the adjacent carboxylic acid group (acceptor), which forms a stable six-membered ring motif denoted as S(6). researchgate.net

An intermolecular hydrogen bond between the carboxylic acid groups of two separate molecules. The hydroxyl hydrogen of one molecule donates to the carbonyl oxygen of the other, and vice-versa, creating a centrosymmetric dimer linked by a pair of O-H···O bonds. This common pattern is known as an R²₂(8) ring motif. researchgate.net

| Hydrogen Bond Type | Description | Graph Set Motif | Reference |

| Intramolecular N-H···O | Between the amino group and the ortho-carboxylic acid. | S(6) | researchgate.net |

| Intermolecular O-H···O | Dimerization of carboxylic acid groups between two molecules. | R²₂(8) | researchgate.net |

| Intermolecular N-H···O | Linking dimers via amino and nitro/carboxyl groups. | - | researchgate.net |

Reaction Mechanism Investigations

Mechanistic Studies of Nitro Group Reduction

The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. For aromatic nitro compounds like 2-Amino-4-methoxy-5-nitro-benzoic acid, this reduction is a multi-step process that proceeds through several key intermediates. orientjchem.orgnih.gov This six-electron reduction can occur via different pathways, including a radical mechanism or, more commonly, through successive two-electron steps. nih.gov

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Studies have shown that the reduction of the nitroso intermediate to the hydroxylamino species is significantly faster than the initial reduction of the nitro group. nih.gov This high reaction rate often makes the nitroso intermediate difficult to detect or isolate during the reaction. nih.gov Historically, this type of reduction was carried out using methods like the Zinin reaction (using sulfide salts) or the Béchamp reduction (using iron as the reductant). wikipedia.org

| Step | Transformation | Intermediate Species | Cumulative Electrons Transferred |

|---|---|---|---|

| 1 | Nitro to Nitroso | Nitrosoarene (Ar-NO) | 2e⁻ |

| 2 | Nitroso to Hydroxylamino | Arylhydroxylamine (Ar-NHOH) | 4e⁻ |

| 3 | Hydroxylamino to Amino | Aniline (B41778)/Amine (Ar-NH₂) | 6e⁻ |

Nucleophilic Aromatic Substitution Mechanisms at the Methoxy (B1213986)/Nitro Positions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those rendered electron-deficient by powerful electron-withdrawing groups. chemistrysteps.com The nitro group (-NO₂) on this compound is a potent activator for this type of reaction, making the aromatic ring susceptible to attack by nucleophiles. wikipedia.orglibretexts.org

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring. chemistrysteps.com

For this compound, SNAr could potentially occur at two positions:

Methoxy Position (C4): The methoxy group (-OCH₃) can act as a leaving group. The nitro group at the para position (relative to the attack site) is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com

Nitro Position (C5): The nitro group itself can function as a leaving group in some SNAr reactions, although this is generally less common than for halides or alkoxy groups.

The presence of the electron-withdrawing nitro group is essential; without such a group ortho or para to the leaving group, the SNAr reaction is highly unfavorable. wikipedia.orglibretexts.org

| Feature | Description |

|---|---|

| Requirement | Strong electron-withdrawing group (e.g., -NO₂) ortho/para to the leaving group. wikipedia.org |

| Mechanism Type | Addition-Elimination. chemistrysteps.com |

| Key Intermediate | Resonance-stabilized carbanion (Meisenheimer Complex). libretexts.org |

| Rate-Determining Step | Typically the initial nucleophilic attack and formation of the Meisenheimer complex. wikipedia.org |

Kinetics and Thermodynamics of Functional Group Transformations

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by its substituents.

For Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is generally the initial attack of the nucleophile to form the Meisenheimer complex, as this step involves the disruption of the stable aromatic system. wikipedia.org The stability of this intermediate, and thus the reaction rate, is greatly enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge. youtube.com The leaving group's ability also affects the rate, but the activation by the electron-withdrawing group is the dominant factor. wikipedia.org

| Reaction Type | Rate-Determining Step | Influence of Substituents |

|---|---|---|

| Nitro Group Reduction | Initial reduction of the nitro group to the nitroso intermediate. | Electron-withdrawing groups generally increase the reaction rate. nih.gov |

| SNAr | Formation of the Meisenheimer complex. wikipedia.org | Strongly activated by electron-withdrawing groups; reaction is not feasible without them. libretexts.org |

Role of Catalysts in Reaction Pathways

Catalysts play a pivotal role, particularly in the reduction of the nitro group, by providing lower-energy reaction pathways. A wide variety of catalytic systems have been developed for the reduction of nitroarenes.

These systems can be broadly categorized as:

Heterogeneous Catalysts: These involve solid-phase catalysts, often precious metals supported on a solid matrix. Common examples include Palladium on carbon (Pd/C), platinum, or nickel catalysts used in conjunction with a hydrogen source like H₂ gas or triethylsilane. masterorganicchemistry.comorganic-chemistry.org Silver nanoparticles supported on titania (Ag/TiO₂) have also been shown to be effective. nih.gov

Homogeneous Catalysts: These are soluble catalysts that operate in the same phase as the reactants. Well-defined iron-based complexes have been used with formic acid as a reducing agent. organic-chemistry.org Rhodium complexes are also employed for transfer hydrogenation. masterorganicchemistry.com

Metal-Free Systems: Reductions can also be achieved without transition metals. Systems using tetrahydroxydiboron in water or trichlorosilane (HSiCl₃) with a tertiary amine have proven effective and offer good functional group tolerance. organic-chemistry.org

The choice of catalyst and reductant can influence the chemoselectivity of the reaction, allowing for the reduction of the nitro group while preserving other sensitive functional groups within the molecule.

| Catalyst Type | Examples | Common Reductant(s) |

|---|---|---|

| Heterogeneous Metal | Pd/C, Pt, Raney Ni, Ag/TiO₂ nih.govmasterorganicchemistry.com | H₂, Triethylsilane, NaBH₄ nih.govorganic-chemistry.org |

| Homogeneous Metal | Iron complexes, Rhodium complexes masterorganicchemistry.comorganic-chemistry.org | Formic acid organic-chemistry.org |

| Metal-Free | Tetrahydroxydiboron, HSiCl₃/amine organic-chemistry.org | (Self-reducing or co-reagent) |

Environmental Fate and Degradation Mechanisms Mechanistic Research Focus

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photodegradation and hydrolysis. These pathways are critical in determining the environmental persistence of organic molecules.

Photodegradation Mechanisms and Products

Photodegradation is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For nitroaromatic compounds, this process can be a significant transformation pathway in aquatic environments and on soil surfaces. The photolysis of nitroaromatic compounds often involves the generation of highly reactive hydroxyl radicals, especially in the presence of substances like hydrogen peroxide (H₂O₂), which can accelerate the degradation process. nih.gov

The phototransformation of related compounds like TNT (2,4,6-trinitrotoluene) results in a variety of products through the oxidation of methyl groups, reduction of nitro groups, and dimer formation. wikipedia.org Common intermediates in the photodegradation of nitroaromatic compounds include nitrophenols, nitrohydroquinone, nitrocatechol, and benzoquinone. nih.gov Further degradation can lead to the opening of the aromatic ring and the formation of smaller organic acids such as formic acid, glyoxylic acid, and oxalic acid, as well as inorganic nitrate (B79036) and nitrite (B80452) ions. nih.gov

The rate and products of photodegradation are influenced by the specific substituents on the aromatic ring. For instance, in a study on nitrophenols, the position of the nitro group affected the degradation rate, and an increase in the number of nitro groups was found to decrease the reaction rate. northwestern.edu While specific photodegradation products for 2-Amino-4-methoxy-5-nitro-benzoic acid have not been documented, a generalized pathway can be inferred.

Table 1: Potential Photodegradation Products of Nitroaromatic Compounds

| Precursor Compound Class | Potential Intermediate Products | Potential Final Products |

| Nitroaromatic Compounds | Nitrophenols, Nitrohydroquinone, Nitrocatechol, Benzoquinone | Formic acid, Glyoxylic acid, Oxalic acid, Nitrate/Nitrite ions |

This table is a generalized representation based on available data for various nitroaromatic compounds and is not specific to this compound.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of this compound, the ester and amide linkages that are commonly susceptible to hydrolysis are absent. However, studies on 2-aminobenzoate (B8764639) esters have shown that the neighboring amino group can catalyze hydrolysis. nih.gov The carboxylic acid and amino groups on the ring of this compound are generally stable to hydrolysis under typical environmental pH conditions. While extreme pH conditions can promote reactions, significant hydrolysis under normal environmental conditions is not expected to be a primary degradation pathway for the core structure of this molecule. It is important to note that the photochemical hydrolysis of some nitroaromatic compounds, such as 1,3,5-trinitrobenzene, can occur in alkaline media. rsc.org

Biotic Degradation Mechanisms (Microbial Transformation Studies)

The biodegradation of nitroaromatic compounds by microorganisms is a key process in their environmental removal. Bacteria, in particular, have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govasm.org

Enzymatic Degradation Pathways of Nitroaromatic Compounds

Microorganisms employ several key enzymatic strategies to initiate the degradation of nitroaromatic compounds. mdpi.comnih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to the initial oxidative attack that is common for many other aromatic compounds. asm.org

The primary enzymatic pathways for the degradation of nitroaromatics include:

Reduction of the nitro group: This is a common initial step where nitroreductases catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.govnih.gov This process can occur under both aerobic and anaerobic conditions.

Oxidative removal of the nitro group: Dioxygenase and monooxygenase enzymes can incorporate one or two oxygen atoms into the aromatic ring, leading to the elimination of the nitro group as nitrite (NO₂⁻). nih.gov This is a common strategy in aerobic bacteria.

Formation of a hydride-Meisenheimer complex: In some bacteria, the aromatic ring of dinitro and trinitro compounds is reduced by the addition of a hydride ion, which leads to the eventual elimination of a nitrite ion. nih.gov

For nitrobenzoic acids, both monooxygenase and dioxygenase-catalyzed removal of the nitro group have been observed. asm.org

Identification of Key Metabolites in Degradation Processes

The initial enzymatic attack on nitroaromatic compounds leads to the formation of various intermediates or metabolites. The identification of these metabolites is crucial for understanding the degradation pathway.

In the degradation of nitrobenzene, for example, metabolites such as 2-aminomuconic semialdehyde have been identified. nih.gov The degradation of 4-nitrophenol (B140041) can proceed through intermediates like 4-nitrocatechol (B145892) and 1,2,4-benzenetriol. mdpi.com For dinitrotoluenes, anaerobic degradation can produce aminodinitrotoluenes and diaminonitrotoluenes. mdpi.com

Given the structure of this compound, initial transformation would likely involve either the reduction of the nitro group to an amino group, forming a diaminobenzoic acid derivative, or the oxidative removal of the nitro group, leading to a hydroxylated benzoic acid.

Table 2: Key Metabolite Classes in the Biodegradation of Nitroaromatic Compounds

| Initial Compound Class | Key Metabolite Classes |

| Nitrobenzenes | Aminomuconic semialdehydes |

| Nitrophenols | Nitrocatechols, Benzenetriols |

| Dinitrotoluenes | Aminodinitrotoluenes, Diaminonitrotoluenes |

This table presents generalized classes of metabolites from the biodegradation of various nitroaromatic compounds.

Role of Substituents in Degradation Susceptibility

The nature, number, and position of substituent groups on the aromatic ring significantly influence the susceptibility of a nitroaromatic compound to microbial degradation. nih.govmdpi.com

Nitro Groups: An increasing number of nitro groups generally makes the compound more resistant to oxidative degradation because the electron-withdrawing nature of the nitro groups deactivates the ring towards electrophilic attack by oxygenases. mdpi.com

Amino Groups: The presence of an amino group can have varied effects. In some cases, it can facilitate degradation. For example, the reduction of a nitro group to an amino group is a key step in many degradation pathways. nih.gov

Methoxy (B1213986) Groups: The effect of a methoxy group (-OCH₃) is less documented in the context of nitroaromatic degradation. However, in the degradation of other aromatic compounds, methoxy groups can be cleaved by ether-cleaving enzymes. In a study on carboxylic acid reductases, a methoxy group at the 2-position of benzoic acid resulted in minimal enzymatic activity, suggesting it can hinder certain enzymatic reactions. nih.gov

For this compound, the presence of the electron-donating amino and methoxy groups, alongside the electron-withdrawing nitro group, creates a complex electronic environment on the aromatic ring. This complexity will likely influence which enzymatic systems can effectively initiate its degradation.

Table 3: Influence of Substituents on the Biodegradation of Aromatic Compounds

| Substituent Group | General Influence on Degradation |

| Nitro (-NO₂) | Increased number often decreases susceptibility to oxidative degradation. |

| Amino (-NH₂) | Can be formed via nitro group reduction, a key degradation step. |

| Methoxy (-OCH₃) | Can hinder certain enzymatic activities. |

This table provides a generalized overview of substituent effects based on available literature.

Mechanistic Insights into Environmental Persistence (Excluding Ecotoxicity) of this compound